

stability and degradation profile of 6-Aminocaproic acid in aqueous solutions

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Compound of Interest		
Compound Name:	6-Aminocaproic acid	
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6-Aminocaproic Acid Aqueous Solutions: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation profile of **6-aminocaproic acid** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 6-aminocaproic acid in aqueous solutions?

A1: **6-Aminocaproic acid** (also known as ε-aminocaproic acid or EACA) is generally stable in aqueous solutions under normal storage conditions.[1][2] An oral solution of **6-aminocaproic acid** is considered relatively stable at 20°C when formulated at pH 4.0 and 5.0.[3][4] Solutions prepared for injection (10 and 100 mg/mL) in 5% dextrose or 0.9% sodium chloride have been found to retain at least 98% potency for up to seven days at both 4°C and 23°C.[5]

Q2: What are the known degradation products of **6-aminocaproic acid** in aqueous solutions?

A2: Under stress conditions such as elevated temperatures, **6-aminocaproic acid** can degrade. The primary degradation products include self-reaction products like dimers and trimers, as well as a cyclized form known as caprolactam.[3][4] If certain excipients like citric



acid are present in the formulation, reaction products can also form, such as 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid.[3][4]

Q3: How do factors like pH, temperature, and light affect the stability of **6-aminocaproic acid** solutions?

A3:

- Temperature: Elevated temperatures are a key factor in the degradation of **6-aminocaproic acid**. Storage at temperatures between 50°C and 80°C has been shown to accelerate the formation of dimers, trimers, and caprolactam.[3][4] However, the product is stable under normal conditions and should be protected from overheating.[1]
- pH: 6-Aminocaproic acid solutions are relatively stable at acidic pH values of 4.0 and 5.0.
 [3][4] While specific data on degradation at alkaline pH is limited in the search results, hydrolysis is a major degradation pathway for many amino acids and can be influenced by pH.[6]
- Light: **6-Aminocaproic acid** is considered stable in light and air.[2]

Q4: Are there any known incompatibilities with common excipients?

A4: Yes, incompatibilities have been observed. A reaction can occur between **6-aminocaproic acid** and citric acid in concentrated solutions, leading to the formation of an impurity.[3][4] However, no reaction products have been observed with D-sorbitol.[3] It is crucial to conduct compatibility studies when formulating **6-aminocaproic acid** with new excipients.

Troubleshooting Guide



Troubleshooting & Optimization

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Observed Issue	Potential Cause(s)	Recommended Action(s)
Appearance of a slight yellow discoloration in the solution.	This has been observed in admixtures with 5% dextrose injection after 24 hours at 23°C.[5] It may not indicate a significant loss of potency.[5]	1. Confirm the identity of the solution and the storage conditions. 2. Perform a potency assay (e.g., HPLC) to verify the concentration of 6-aminocaproic acid. 3. If possible, use solutions with 0.9% sodium chloride, which have not been reported to show this discoloration.[5]
Precipitation or crystal formation in the solution.	The solubility of 6- aminocaproic acid in water is high, but it can be affected by temperature and the presence of other solutes.[7][8][9]	1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. Verify the concentration of the solution and ensure it is within the solubility limits for the given conditions. 3. Check the pH of the solution, as it can influence solubility.

1. Identify the known

degradation products (dimer,

Re-evaluate the intended shelf-life based on the actual

storage conditions.



Unexpected peaks in HPLC chromatogram during stability analysis.	This indicates the presence of impurities or degradation products.	trimer, caprolactam) by comparing with reference standards if available.[3] 2. Review the storage conditions (temperature, pH, light exposure) to identify potential stress factors. 3. Consider potential interactions with container materials or excipients.[3][4] 4. Perform forced degradation studies to intentionally generate and identify potential degradation products.[10]
Loss of potency over a shorter-than-expected timeframe.	This could be due to accelerated degradation caused by inappropriate storage conditions.	1. Immediately verify the storage temperature and pH of the solution. 2. Protect the solution from extreme heat.[1] 3. Review the formulation for any reactive excipients.[3][4] 4.

Data Presentation

Table 1: Summary of **6-Aminocaproic Acid** Degradation Products



Degradation Product	Formation Condition	Notes
Dimer of 6-aminocaproic acid	Storage at elevated temperatures (e.g., 50-80°C). [3][4]	Self-reaction product.
Trimer of 6-aminocaproic acid	Storage at elevated temperatures (e.g., 50-80°C). [3][4]	Self-reaction product.
Caprolactam	Storage at elevated temperatures (e.g., 50-80°C). [3][4]	Cyclized form of 6- aminocaproic acid.
3-hydroxy-3,4-dicarboxy- butanamide-N-hexanoic acid	Reaction with citric acid in concentrated solutions at elevated temperatures.[3][4]	Excipient interaction product.

Table 2: Stability of **6-Aminocaproic Acid** in Injectable Admixtures[5]

Concentration	Vehicle	Storage Temperature	Potency Retained after 7 Days
10 mg/mL	5% Dextrose Injection	4°C	≥ 98%
10 mg/mL	5% Dextrose Injection	23°C	≥ 98%
100 mg/mL	5% Dextrose Injection	4°C	≥ 98%
100 mg/mL	5% Dextrose Injection	23°C	≥ 98%
10 mg/mL	0.9% Sodium Chloride Injection	4°C	≥ 98%
10 mg/mL	0.9% Sodium Chloride Injection	23°C	≥ 98%
100 mg/mL	0.9% Sodium Chloride Injection	4°C	≥ 98%
100 mg/mL	0.9% Sodium Chloride Injection	23°C	≥ 98%



Experimental Protocols

Protocol: Stability Indicating HPLC Method for 6-Aminocaproic Acid

This protocol is a general guideline based on commonly used methods for analyzing **6-aminocaproic acid**.[5][11][12]

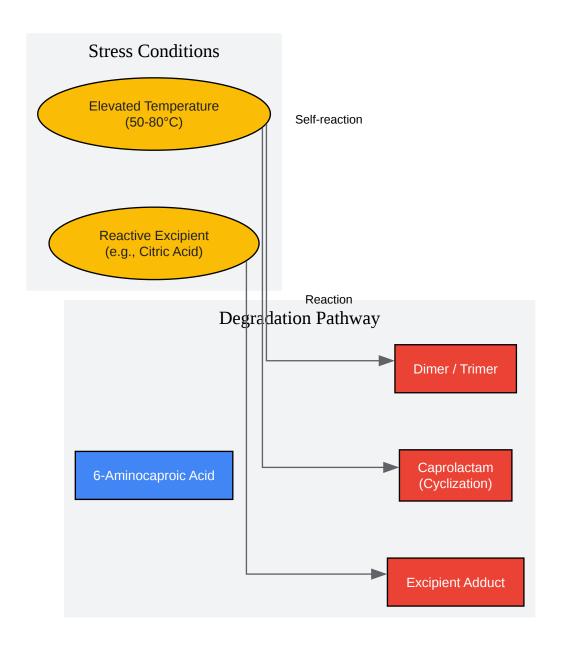
- 1. Objective: To quantify the concentration of **6-aminocaproic acid** and separate it from its potential degradation products in an aqueous solution.
- 2. Materials and Reagents:
- 6-Aminocaproic Acid Reference Standard (USP grade)
- · Acetonitrile (HPLC grade)
- · Perchloric acid or other suitable buffer components
- Water (HPLC grade)
- Sample of 6-aminocaproic acid solution
- 3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- 4. Chromatographic Conditions (Example):
- Column: Primesep A mixed-mode stationary phase column or a suitable C18 column (L1 packing).[11][12]
- Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2% perchloric acid).[12]
- Flow Rate: 1.0 mL/min.[12]
- Detection: UV at 200 nm.[12]



- Injection Volume: 10-20 μL.[12][13]
- Column Temperature: Ambient or controlled (e.g., 40°C).[13]
- 5. Procedure:
- Standard Preparation: Prepare a standard solution of the **6-Aminocaproic Acid** Reference Standard in water at a known concentration (e.g., 0.5 mg/mL).[13]
- Sample Preparation: Dilute the **6-aminocaproic acid** solution sample with water to fall within the calibration range of the assay.
- Chromatography: Inject the standard and sample solutions into the HPLC system.
- Analysis: Calculate the concentration of 6-aminocaproic acid in the sample by comparing
 the peak area of the analyte in the sample chromatogram to the peak area in the standard
 chromatogram.
- 6. System Suitability:
- Ensure the system meets predefined criteria for parameters like tailing factor (e.g., NMT 2.0) and relative standard deviation for replicate injections (e.g., NMT 2.0%).[13]

Visualizations

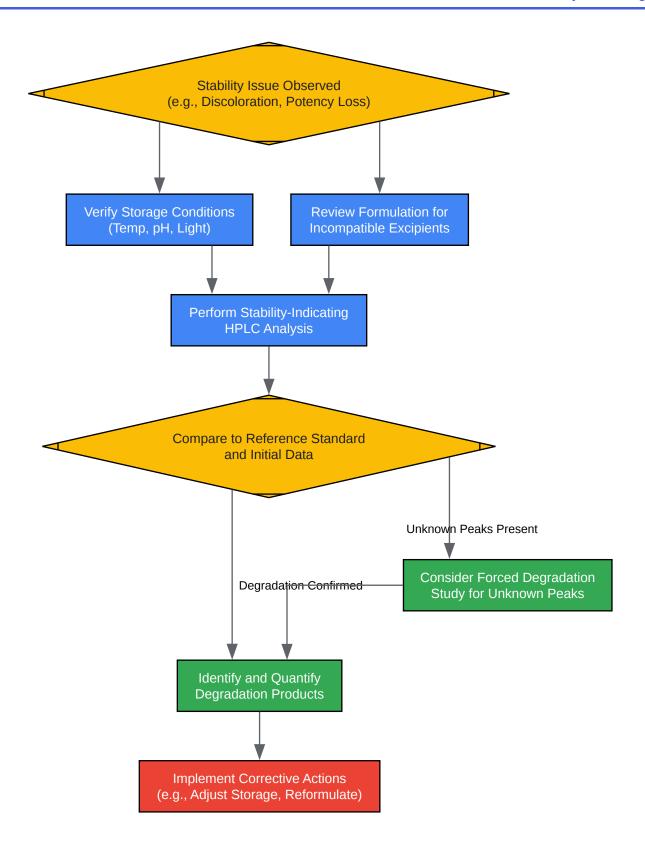




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Caption: Degradation pathways of **6-aminocaproic acid** under stress conditions.





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Caption: Troubleshooting workflow for stability issues in **6-aminocaproic acid** solutions.



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